Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester
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Overview
Description
Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester is a complex organic compound with a unique structure that includes a carbamate group, a phenyl ring, and a pentyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester typically involves multiple steps. One common method includes the reaction of a phenolic compound with an isocyanate to form the carbamate linkage. The hydroxy group on the phenyl ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with an alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester
- Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester
Uniqueness
Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The pentyl ester group may provide distinct pharmacokinetic properties compared to its methyl and ethyl counterparts.
Properties
CAS No. |
102417-19-6 |
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Molecular Formula |
C18H30N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
pentyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C18H30N2O4/c1-4-5-6-10-23-18(22)20-15-8-7-9-17(11-15)24-13-16(21)12-19-14(2)3/h7-9,11,14,16,19,21H,4-6,10,12-13H2,1-3H3,(H,20,22) |
InChI Key |
SZOGTTXCOPSADI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=CC(=CC=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
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